molecular formula C5H11NO2 B1597403 Ethyl 3-aminopropanoate CAS No. 924-73-2

Ethyl 3-aminopropanoate

Cat. No. B1597403
CAS RN: 924-73-2
M. Wt: 117.15 g/mol
InChI Key: GSQBIOQCECCMOQ-UHFFFAOYSA-N
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Description

Ethyl 3-aminopropanoate, also known as Ethyl 3-aminopropionate hydrochloride, is an alanine derivative . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 3-aminopropanoate can be achieved from Ethanol and β-Alanine . It is also commercially available for research use .


Molecular Structure Analysis

The molecular formula of Ethyl 3-aminopropanoate is C5H11NO2 . The molecular weight is 117.15 g/mol .


Physical And Chemical Properties Analysis

Ethyl 3-aminopropanoate has a boiling point of 54-56 °C and a melting point of 113-114 °C . It is a white to off-white solid .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 3-aminopropanoate is involved in various chemical synthesis processes and reactions. For instance, it transforms into ethyl 2-aminopropenoate with different substituents, as demonstrated in studies by Kakimoto et al. (1982), showing its versatility in organic synthesis (Kakimoto et al., 1982). Further, the compound is utilized in the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, which is instrumental in producing fused 3-aminopyranones and other heterocyclic compounds (Soršak et al., 1998).

Enzymatic Processes and Catalysis

Ethyl 3-aminopropanoate is also significant in enzymatic processes. The enzymatic hydrolysis of this compound, using different enzymes and conditions like ultrasound baths, has been studied for its efficiency and selectivity (Ribeiro et al., 2001). Additionally, its role in the stereoselective chemoenzymatic preparation of β-amino esters, vital for synthesizing optically active 3-amino-3-arylpropanoic acid derivatives, has been explored in research by Rodríguez-Mata et al. (2010) (Rodríguez-Mata et al., 2010).

Crystallography and Molecular Interactions

The compound is studied in the context of crystallography and molecular interactions. For example, Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing insights into nonhydrogen bonding interactions like N⋯π and O⋯π types (Zhang et al., 2011).

Biocatalysis and Pharmaceutical Intermediates

Ethyl 3-aminopropanoate is crucial in biocatalysis and as a pharmaceutical intermediate. Li et al. (2013) detailed its use in asymmetric biocatalysis, specifically in the production of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceutical applications (Li et al., 2013).

Safety And Hazards

Ethyl 3-aminopropanoate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl 3-aminopropanoate are not mentioned in the search results, it is used for research purposes and could potentially be used in the development of new chemical reactions or products.

properties

IUPAC Name

ethyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBIOQCECCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329386
Record name Ethyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopropanoate

CAS RN

924-73-2
Record name Ethyl 3-aminopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminopropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-AMINOPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWD52URW2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
S Mohammed, K Maher - Indian J. Hetero. Chem, 2017 - researchgate.net
… Compound (8) was obtained according to the general procedure described above, imidazolidine-2,4-dione, POCl3, and ethyl 3-aminopropanoate 3 (1.6 g), followed by purification by …
Number of citations: 8 www.researchgate.net
BI DITTMAR - 1961 - search.proquest.com
… The condensation of 1-phenylsulfonyl-2-chloromethylbenzimidazole with ethyl 3-aminopropanoate … Ethyl 3-aminopropanoate hydrochloride was prepared by allowing a mixture of 3-…
Number of citations: 3 search.proquest.com
DH Hua, M Tamura, X Huang… - The Journal of …, 2002 - ACS Publications
… a mixture of 5.70 mg (0.236 mmol) of oil-free NaH in 2 mL of DMF under argon at 0 C was added 36.3 mg (0.236 mmol) of β-alanine ethyl ester hydrochloride (ethyl 3-aminopropanoate …
Number of citations: 71 pubs.acs.org
X Guo, ML Liu, HY Guo, YC Wang, JX Wang - Molecules, 2011 - mdpi.com
… Addition reaction of ethyl 3-aminopropanoate hydrochloride (1) with acrylonitrile in the presence of sodium hydroxide gave the secondary amine 2, which was subsequently treated with …
Number of citations: 21 www.mdpi.com
V Kumar, GL Khatik, A Pal, MR Praneeth, S Bhattarai… - Synlett, 2012 - thieme-connect.com
… [ 5d ] Therefore, we attempted an alternate procedure for the synthesis of thioureido acid by condensation of aryl isothiocyanate with ethyl 3-aminopropanoate and subsequent …
Number of citations: 10 www.thieme-connect.com
NY Khromova, MM Fedorov, SI Malekin… - Russian Journal of …, 2016 - Springer
… Ethyl 3-aminopropanoate, ethyl 4-aminobutyrate, ethyl 4-(aminomethyl)cyclohexanecarboxylate, ethyl piperidine-3-carboxylate, ethyl piperidine-4-carboxylate, and 3,4,5-…
Number of citations: 7 link.springer.com
F Yang, H Su, J Deng, L Mou, H Wang, R Li… - European Journal of …, 2021 - Elsevier
… Treatment of A 6 with the isothiocyanate, which was synthesized by the reaction of ethyl 3-aminopropanoate hydrochloride with CS 2 and triphosgene in the presence of triethylamine, to …
Number of citations: 12 www.sciencedirect.com
L Wang, L Hu, J Deng, S Hou, L Mou, P Lei… - Bioorganic & Medicinal …, 2023 - Elsevier
… Subsequently, the condensation of intermediates 5a-5n with ethyl 3-aminopropanoate hydrochloride in the presence of triphosgene and carbon disulfide gave the thiourea compounds …
Number of citations: 2 www.sciencedirect.com
M Bartholomä, B Ploier, H Cheung, W Ouellette… - Inorganica Chimica …, 2010 - Elsevier
… One gram (8.54 mmol) ethyl 3-aminopropanoate and 1.92 g (17.93 mmol, 1.71 ml) 2-pyridinecarboxaldehyde were mixed in 50 ml anhydrous dichloroethane under an inert atmosphere …
Number of citations: 15 www.sciencedirect.com
J Matsumoto, Y Senda, H Masuda… - Bulletin of the …, 2009 - journal.csj.jp
… The reaction of 4a (1.0 mmol) with ethyl 3-aminopropanoate (2.0 mol) was performed in the presence of 4-(dimethylamino)pyridine (DMAP, 1.0 mmol) in DMA (20mL) at room …
Number of citations: 2 www.journal.csj.jp

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